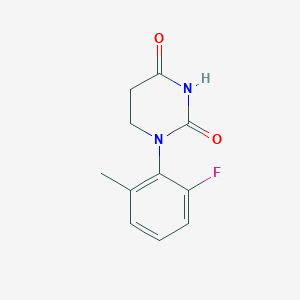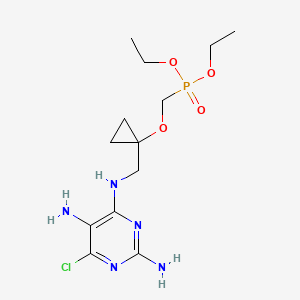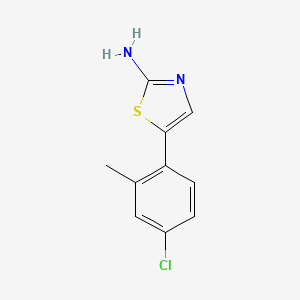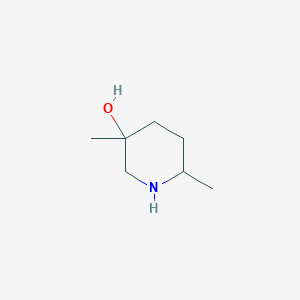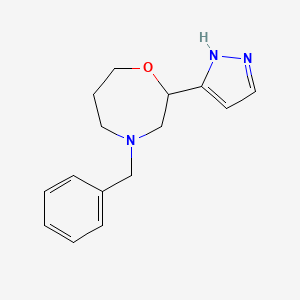![molecular formula C25H20O2 B14778818 (S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[phenalene]-9,9'-diol](/img/structure/B14778818.png)
(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[phenalene]-9,9'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[phenalene]-9,9’-diol is a complex organic compound characterized by its unique spirobi[phenalene] structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[phenalene]-9,9’-diol typically involves multi-step organic reactions. One common method includes the use of a catalytic Knoevenagel condensation reaction, where a phenalene-locked vinyl bridge is developed via titanium tetrachloride and pyridine as catalysts . The reaction conditions often require precise temperature control and specific solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective production techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[phenalene]-9,9’-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenalene structure, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products: The major products formed from these reactions include various derivatives of phenalene, such as phenalene ketones, alcohols, and substituted phenalenes .
Aplicaciones Científicas De Investigación
(S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[phenalene]-9,9’-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacological studies.
Mecanismo De Acción
The mechanism of action of (S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[phenalene]-9,9’-diol involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. The compound’s unique structure allows it to interact with various biological molecules, influencing their function and activity .
Comparación Con Compuestos Similares
Phenalene: A simpler aromatic compound with similar structural features.
Uniqueness: (S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[phenalene]-9,9’-diol stands out due to its spirobi[phenalene] structure, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C25H20O2 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
9,9'-spirobi[7,8-dihydrophenalene]-1,1'-diol |
InChI |
InChI=1S/C25H20O2/c26-19-9-7-15-3-1-5-17-11-13-25(23(19)21(15)17)14-12-18-6-2-4-16-8-10-20(27)24(25)22(16)18/h1-10,26-27H,11-14H2 |
Clave InChI |
SDKSJVPDGBUQFX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC3=CC=CC4=C3C2=C(C=C4)O)C5=C(C=CC6=C5C1=CC=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


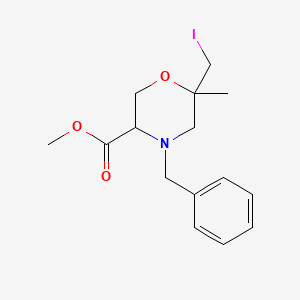
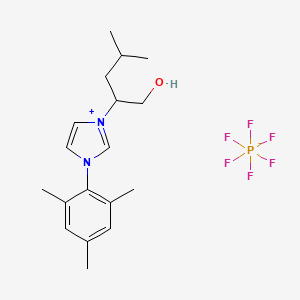
![Benzyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14778752.png)
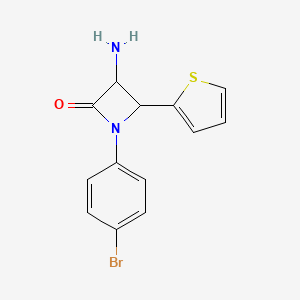
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14778769.png)
